molecular formula C12H9ClF3N5O3S B3125861 N-(4-chloro-3-nitrophenyl)-2-{[4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide CAS No. 329778-13-4

N-(4-chloro-3-nitrophenyl)-2-{[4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No. B3125861
CAS RN: 329778-13-4
M. Wt: 395.75 g/mol
InChI Key: CCPHVTYHBVMGCY-UHFFFAOYSA-N
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Description

The compound contains several functional groups, including a nitro group (-NO2), a chloro group (-Cl), a trifluoromethyl group (-CF3), and a triazole ring. These groups could potentially influence the compound’s reactivity and properties .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific synthesis references, it’s difficult to provide more details .


Molecular Structure Analysis

The presence of the triazole ring, a heterocyclic compound containing two nitrogen atoms, could potentially influence the compound’s stability and reactivity. The electronegative elements (chlorine, nitrogen, and fluorine) present in the compound could also influence its polarity .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the various functional groups present. For example, the nitro group is often involved in redox reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of highly electronegative atoms (like nitrogen, chlorine, and fluorine) could make the compound polar, potentially influencing its solubility and reactivity .

Scientific Research Applications

Advanced Oxidation Processes for Environmental Remediation

A review on the degradation of acetaminophen by advanced oxidation processes (AOPs) discusses various AOP systems used to treat contaminants from aqueous mediums, leading to different by-products and degradation pathways. While this paper focuses on acetaminophen, the methodologies and insights into AOPs could be relevant for studying the environmental fate or degradation pathways of other complex organic compounds, including "N-(4-chloro-3-nitrophenyl)-2-{[4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide" (Qutob et al., 2022).

Biological Effects of Related Compounds

The biological effects of acetamide, formamide, and their derivatives have been reviewed to understand the toxicology and potential biological responses these compounds elicit. While the focus is on these specific compounds, insights into their biological interactions could offer a foundation for understanding how similarly structured compounds, including those with nitrophenyl groups and triazole rings, might interact with biological systems (Kennedy, 2001).

Triazole Derivatives in Pharmaceutical Development

A patent review on novel 1H-1,2,3-, 2H-1,2,3-, 1H-1,2,4- and 4H-1,2,4-triazole derivatives from 2008 to 2011 explores the synthesis and biological evaluation of these compounds for various therapeutic uses. This could indirectly relate to the research applications of the specified chemical, given its incorporation of a triazole ring, highlighting the potential for diverse biological activities and therapeutic applications of triazole-containing compounds (Ferreira et al., 2013).

Future Directions

The potential applications of this compound would depend on its properties and reactivity. It could potentially be of interest in fields like medicinal chemistry or materials science, but without more information, it’s difficult to speculate .

properties

IUPAC Name

N-(4-chloro-3-nitrophenyl)-2-[[4-methyl-5-(trifluoromethyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClF3N5O3S/c1-20-10(12(14,15)16)18-19-11(20)25-5-9(22)17-6-2-3-7(13)8(4-6)21(23)24/h2-4H,5H2,1H3,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCPHVTYHBVMGCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC(=O)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-])C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClF3N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-chloro-3-nitrophenyl)-2-{[4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Reactant of Route 2
Reactant of Route 2
N-(4-chloro-3-nitrophenyl)-2-{[4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Reactant of Route 3
Reactant of Route 3
N-(4-chloro-3-nitrophenyl)-2-{[4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Reactant of Route 4
Reactant of Route 4
N-(4-chloro-3-nitrophenyl)-2-{[4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Reactant of Route 5
Reactant of Route 5
N-(4-chloro-3-nitrophenyl)-2-{[4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Reactant of Route 6
Reactant of Route 6
N-(4-chloro-3-nitrophenyl)-2-{[4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

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